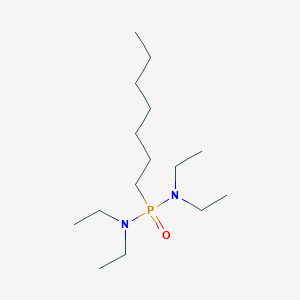![molecular formula C21H10N3O3+ B14663955 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium CAS No. 49868-94-2](/img/structure/B14663955.png)
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium is a complex organic compound known for its unique chemical structure and properties. This compound is part of the naphthoacridine family, which is characterized by a fused ring system that includes both naphthalene and acridine moieties. The diazonium group attached to this structure makes it highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the naphthoacridine core: This can be achieved through a series of condensation reactions involving naphthalene derivatives and acridine precursors.
Oxidation steps: To introduce the oxo groups at positions 5, 8, and 14, specific oxidizing agents such as potassium permanganate or chromium trioxide are used.
Diazotization: The final step involves the introduction of the diazonium group at position 6. This is typically done by treating the corresponding amine with nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to ensure scalability.
化学反応の分析
Types of Reactions
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium undergoes various types of chemical reactions, including:
Substitution reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling reactions: Often performed in alkaline conditions with the presence of a coupling agent.
Reduction reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substitution reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling reactions: Azo dyes and pigments.
Reduction reactions: Corresponding amines.
科学的研究の応用
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium primarily involves its ability to intercalate into DNA This intercalation disrupts the normal functioning of DNA by preventing replication and transcription, leading to cell death
類似化合物との比較
Similar Compounds
- 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-amine
- 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-hydroxide
Uniqueness
Compared to its analogs, 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium is unique due to the presence of the diazonium group, which imparts higher reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
49868-94-2 |
|---|---|
分子式 |
C21H10N3O3+ |
分子量 |
352.3 g/mol |
IUPAC名 |
5,8,14-trioxo-13H-naphtho[2,3-c]acridine-6-diazonium |
InChI |
InChI=1S/C21H9N3O3/c22-24-15-9-13-18(23-14-8-4-3-7-12(14)19(13)25)17-16(15)20(26)10-5-1-2-6-11(10)21(17)27/h1-9H/p+1 |
InChIキー |
XFQUEMMUPQDQMS-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


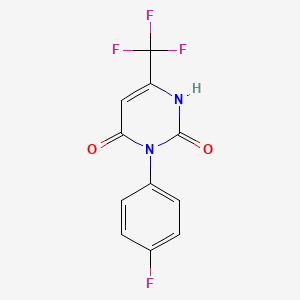
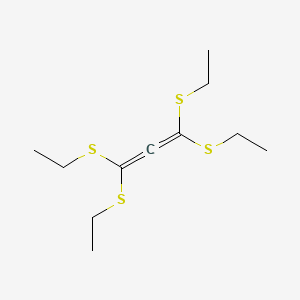
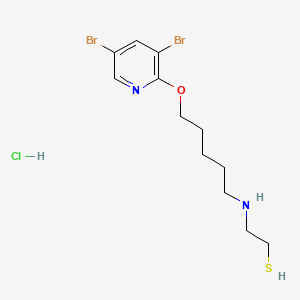
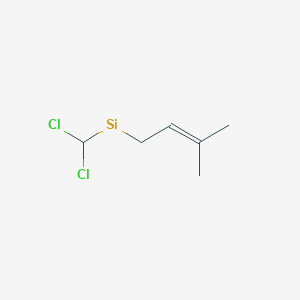


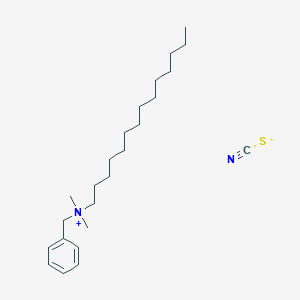




![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
